molecular formula C13H21N3S2 B6441617 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine CAS No. 2549002-16-4

4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine

Cat. No.: B6441617
CAS No.: 2549002-16-4
M. Wt: 283.5 g/mol
InChI Key: LHCNCNVGZZQFSC-UHFFFAOYSA-N
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Description

4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine is a complex organic compound characterized by the presence of a pyrimidine ring substituted with a tert-butyl group and a methylsulfanyl group, along with a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with thiomorpholine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine include other pyrimidine derivatives with different substituents, such as:

  • 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine
  • 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S2/c1-13(2,3)10-9-11(15-12(14-10)17-4)16-5-7-18-8-6-16/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCNCNVGZZQFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SC)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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